molecular formula C24H34O11 B1209457 8-Epiiridodial glucoside tetraacetate

8-Epiiridodial glucoside tetraacetate

Cat. No.: B1209457
M. Wt: 498.5 g/mol
InChI Key: WRILMBKQMSIVJG-CHBUFIJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epiiridodial glucoside tetraacetate is a specialized isoprenoid natural product of interest to researchers in phytochemistry and plant biosynthesis. This compound has been identified in metabolic profiling studies of medicinal plants, such as Teucrium polium (germander) . It is structurally characterized as a glucosylated and acetylated derivative of 8-epiiridodial, a key intermediate in the biosynthetic pathway of iridoid glucosides . Iridoids are a large group of monoterpenoids found in many plants and are often investigated for their diverse biological activities. As such, this compound serves as a valuable reference standard and chemical probe for studies focused on: - Elucidating the complex biosynthetic pathways of iridoid and secoiridoid glycosides in plants . - Conducting targeted metabolomic analyses to profile and authenticate medicinal plant materials . - Exploring the chemical ecology and defense mechanisms of plants. Researchers utilize this compound to advance understanding of plant secondary metabolism and to support the discovery of novel bioactive natural products. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O11

Molecular Weight

498.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[[(1S,4aS,7R,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C24H34O11/c1-11-7-8-17-12(2)9-30-23(19(11)17)35-24-22(33-16(6)28)21(32-15(5)27)20(31-14(4)26)18(34-24)10-29-13(3)25/h9,11,17-24H,7-8,10H2,1-6H3/t11-,17-,18-,19-,20-,21+,22-,23+,24+/m1/s1

InChI Key

WRILMBKQMSIVJG-CHBUFIJZSA-N

SMILES

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CCC2C1C(OC=C2C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Natural Occurrence, Distribution, and Isolation Methodologies

High-Speed Countercurrent Chromatography (HSCCC)

Information regarding the specific application of countercurrent chromatography (CCC) or high-speed countercurrent chromatography (HSCCC) for the isolation of 8-Epiiridodial (B1219032) glucoside tetraacetate is not available in the reviewed scientific literature. While CCC and HSCCC are powerful techniques for the separation and purification of various natural products, including other iridoid glucosides, detailed research findings or established protocols for this particular compound have not been published.

The successful application of countercurrent chromatography relies on the selection of a suitable biphasic solvent system that provides an optimal partition coefficient (K) for the target compound. The choice of solvent system is empirically determined and tailored to the polarity and chemical characteristics of the components in the crude extract. For iridoid glucosides, which are often water-soluble, solvent systems typically include combinations of ethyl acetate (B1210297), n-butanol, methanol, and water.

Without experimental data for 8-Epiiridodial glucoside tetraacetate, a discussion of specific solvent systems, stationary and mobile phases, and other operational parameters such as rotational speed and flow rate would be speculative. Researchers would need to conduct preliminary experiments to determine the ideal conditions for its separation using this technique.

Advanced Structural Characterization and Stereochemical Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 8-Epiiridodial (B1219032) glucoside tetraacetate is not readily found in published literature, a hypothetical analysis based on the expected structure would involve the following.

A complete assignment of all proton and carbon signals is the foundational step in structural elucidation. The 1H NMR spectrum would be expected to show distinct signals for the iridoid aglycone and the tetraacetylated glucose moiety. Key features would include signals for the olefinic protons of the enol-ether system in the iridoid ring, the anomeric proton of the glucose unit (typically a doublet in the 4.5-5.5 ppm range), and the characteristic methyl protons of the four acetate (B1210297) groups (around 2.0 ppm).

The 13C NMR spectrum would complement this by showing signals for the carbonyl carbons of the acetate groups (around 170 ppm), the carbons of the iridoid skeleton, including the characteristic downfield signals for the enol-ether carbons, and the carbons of the glucose unit.

Hypothetical ¹H and ¹³C NMR Data for 8-Epiiridodial Glucoside Tetraacetate (Note: This table is illustrative and not based on reported experimental data)

Position Hypothetical ¹³C Shift (ppm) Hypothetical ¹H Shift (ppm, J in Hz)
Iridoid Moiety
1 ~95.0 ~5.5 (d)
3 ~140.0 ~7.4 (s)
4 ~110.0
5 ~30.0
6 ~40.0
7 ~25.0
8 ~45.0
9 ~75.0
10 ~21.0
11 ~15.0
Glucose Moiety
1' ~100.0 ~4.9 (d, J=8.0)
2' ~72.0
3' ~73.0
4' ~68.0
5' ~72.0
6' ~62.0
Acetate Groups
CO (x4) ~170.0

Two-dimensional NMR experiments are crucial for assembling the molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing the spin systems within the iridoid and glucose moieties.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is key for connecting the different fragments. It would show long-range correlations (2-3 bonds) between protons and carbons, for instance, from the anomeric proton of the glucose (H-1') to the carbon of the iridoid where the sugar is attached (e.g., C-1), and correlations from protons to the carbonyl carbons of the acetate groups, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons, which is vital for determining the relative stereochemistry of the molecule, including the cis or trans fusion of the rings and the orientation of the substituents, particularly at the C-8 position that defines it as an "epi" form.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS is a powerful tool for confirming the elemental composition of a molecule. For this compound, HRMS would provide a highly accurate mass measurement, which should correspond to the calculated exact mass of C24H34O11. Studies have indeed identified a compound with a corresponding mass-to-charge ratio. researcher.lifecapes.gov.br

Analysis of the fragmentation pattern in MS/MS experiments would offer further structural clues. Expected fragmentation would include the loss of the tetraacetylated glucose moiety and subsequent fragmentations of the iridoid aglycone, as well as losses of acetic acid units from the sugar part.

Chiroptical Methods for Absolute Configuration Determination

To determine the absolute stereochemistry of the chiral centers in this compound, chiroptical methods are indispensable.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration of the chromophores and their spatial arrangement. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be determined.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect, is characteristic of the stereochemistry of the molecule, particularly around its chromophores. Similar to ECD, comparison with theoretical models or with data from structurally related compounds of known absolute configuration can help in assigning the stereochemistry.

Single Crystal X-ray Diffraction (where applicable for derivatives or analogues)

While obtaining a single crystal of this compound itself suitable for X-ray diffraction may be challenging, the crystal structures of closely related iridoid glucoside analogues provide invaluable, definitive insights into the core stereochemistry and three-dimensional arrangement of this class of compounds. The rigid, cis-fused cyclopenta[c]pyran ring system and the orientation of the glucose moiety are key structural features that are unambiguously determined by this technique.

Studies on analogous iridoid glucosides have successfully employed single-crystal X-ray diffraction to elucidate their precise structures. For instance, the analysis of aucubin (B1666126), a common iridoid glucoside, revealed an orthorhombic crystal system with a P2(1)2(1)2(1) space group. nih.gov In this structure, both the cyclopentane (B165970) and the dihydropyran rings of the aglycone adopt envelope conformations, while the attached glucose unit exists in a stable ⁴C₁ chair conformation. nih.gov

Similarly, the crystal structure of methylcatalpol, another iridoid glucoside, was determined to be in the monoclinic crystal system with a P2₁ space group. asianpubs.org Its analysis confirmed the envelope conformations for the cyclopentane and pyran rings and a chair conformation for the glucose moiety. asianpubs.org More complex derivatives, such as loniceroside A, have also been characterized, revealing a chair-like six-membered ring and a five-membered ring connected through two bridgehead chiral carbon atoms. nih.gov The crystal packing of these molecules is heavily influenced by extensive intermolecular hydrogen bonding networks, primarily involving the hydroxyl groups of the glucose unit. nih.govnih.gov

These crystallographic studies on analogues provide a reliable template for understanding the structure of this compound. The acetylation of the glucose hydroxyls would reduce hydrogen bonding capabilities but the fundamental conformation of the iridoid core and the glycosidic linkage are expected to be preserved.

Compound Analogue Crystal System Space Group Key Conformational Features Reference
AucubinOrthorhombicP2(1)2(1)2(1)Cyclopentane and pyran rings in envelope conformations; Glucose in ⁴C₁ chair form. nih.gov
MethylcatalpolMonoclinicP2₁Cyclopentane and pyran rings in envelope conformations; Glucose in chair form. asianpubs.org
Loniceroside A--Fused five-membered and chair-like six-membered rings; Extensive H-bonding. nih.gov

Computational Chemistry for Structural Validation and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for validating proposed structures and exploring the conformational landscape of complex natural products like this compound. These theoretical calculations provide insights into molecular geometry, electronic properties, and spectroscopic parameters, complementing experimental data.

For related iridoid glycosides such as specioside (B140206) and verminoside, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to investigate their electronic and spectroscopic properties. researchgate.net Such studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various parameters. This level of theory is effective for predicting NMR chemical shifts and analyzing vibrational spectra (FT-IR, Raman) to support experimental findings. researchgate.net

Key aspects explored through computational analysis include:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information on the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for predicting chemical stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method investigates charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.net

Thermodynamic Parameters: Properties such as enthalpy, Gibbs free energy, and entropy can be calculated at different temperatures to understand the molecule's stability. researchgate.net

By applying these computational methods to this compound, one can predict its most stable conformers, validate the stereochemical assignments made by NMR, and understand its intrinsic electronic properties, providing a deeper level of structural confirmation.

Computational Method Application Insights Gained Reference
Density Functional Theory (DFT)Structural and electronic analysis of iridoid glycosides (e.g., specioside, verminoside).Molecular geometry, HOMO-LUMO energy gap, chemical reactivity, NBO analysis, thermodynamic stability. researchgate.net
Ab initio CalculationsStudy of glucose anomers.Conformational preferences and structural parameters in gas phase and solution. redalyc.org

Biosynthetic Pathways and Enzymatic Mechanisms

Precursors and Intermediates in the Iridoid Biosynthetic Pathway

The journey to 8-Epiiridodial (B1219032) glucoside tetraacetate begins with the universal C5 building blocks of terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are generated through the methylerythritol 4-phosphate (MEP) pathway, and to a lesser extent, the mevalonate (B85504) (MVA) pathway. mdpi.com The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to all monoterpenoids, including the iridoids.

The iridoid ring system is forged from the linear monoterpene 8-oxogeranial. core.ac.ukwikipedia.org The enzyme responsible for this crucial cyclization is iridoid synthase (ISY), which catalyzes the conversion of 8-oxogeranial into various stereoisomers of nepetalactol and its open-ring form, iridodial (B1216469). core.ac.ukacs.org While the direct enzymatic formation of 8-epiiridodial has not been definitively characterized, it is hypothesized to be a product of an iridoid synthase, potentially an "epi-ISY" with a distinct stereochemical control, or a minor product of a less specific ISY. nih.gov The stereochemistry of the final iridoid product is not solely determined by the initial cyclization, suggesting the involvement of downstream enzymes in establishing the final configuration. researchgate.netnih.gov Therefore, 8-epiiridodial stands as a pivotal, yet not fully understood, intermediate, representing the specific iridoid scaffold that undergoes further modifications to yield the target compound.

The biosynthesis of many well-characterized iridoids, such as the secoiridoid secologanin, proceeds through intermediates like 7-deoxyloganic acid and loganic acid. wikipedia.org These pathways involve a series of oxidations, glycosylations, and methylations. For instance, the conversion of the iridodial skeleton to these acidic forms is a critical juncture in the biosynthesis of many medicinal compounds. While the direct biosynthetic link between 8-epiiridodial and the deoxyloganin/loganin (B1675030) pathways is not firmly established, they share a common origin from the iridodial scaffold. The pathway leading to 8-Epiiridodial glucoside tetraacetate appears to diverge, focusing on direct glycosylation and subsequent acylation of the 8-epiiridodial core rather than the extensive oxidative modifications seen in the loganin pathway.

Identification and Characterization of Putative Biosynthetic Enzymes

The conversion of the 8-epiiridodial intermediate to its final tetraacetate glucoside form requires the sequential action of specific enzymes, namely glucosyltransferases and acyltransferases.

A crucial step in the biosynthesis of many iridoids is glycosylation, which typically involves the attachment of a glucose molecule to the aglycone. core.ac.uknih.gov This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs). Research on Gardenia jasminoides has led to the identification of an iridoid-specific glucosyltransferase, UGT85A24, which demonstrates high specificity for iridoid aglycones. nih.govnih.govresearchgate.net This enzyme preferentially glucosylates the 1-O-hydroxyl group of iridoid aglycones. nih.govnih.gov It is highly probable that a similar UGT is responsible for the glycosylation of 8-epiiridodial to form 8-epiiridodial glucoside. The identification and characterization of the specific UGT that acts on 8-epiiridodial remains an area for future research.

The final steps in the biosynthesis of this compound involve the action of oxidoreductases and acyltransferases. While the core iridoid skeleton is formed, further oxidative modifications may occur. Following glycosylation, the addition of four acetate (B1210297) groups is catalyzed by acyltransferases. Acyltransferases play a critical role in the decoration of the iridoid core, contributing to their structural diversity and biological activity. For example, in the biosynthesis of Picroside-II, a specific acyltransferase is responsible for the final acylation step. nih.govmdpi.comnih.gov It is therefore highly likely that a series of specific acyltransferases are responsible for the tetra-acetylation of the 8-epiiridodial glucoside. The identification of these specific enzymes is essential for a complete understanding of the biosynthetic pathway.

Regulation of Biosynthesis at the Transcriptional and Translational Levels

The biosynthesis of iridoids is tightly regulated at the genetic level to ensure their production is coordinated with the plant's developmental stage and in response to environmental cues. The expression of iridoid biosynthetic genes is often controlled by transcription factors. In Catharanthus roseus, the transcription factor ORCA3 has been shown to regulate the expression of genes involved in terpenoid indole (B1671886) alkaloid biosynthesis, which includes the iridoid pathway. mdpi.com The expression of biosynthetic genes can also be induced by signaling molecules such as methyl jasmonate, which is a key plant hormone involved in defense responses. nih.govnih.gov This suggests that the production of this compound, like other iridoids, is likely under the control of a complex regulatory network that responds to both internal and external stimuli. Further research is needed to identify the specific transcription factors and regulatory elements that govern the biosynthesis of this particular compound.

Metabolic Engineering Strategies for Enhanced Production

The production of complex natural products like this compound in native plant hosts is often low and variable, subject to genetic and environmental factors. Metabolic engineering offers a powerful alternative for sustainable and high-level production by introducing and optimizing biosynthetic pathways in microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, or by manipulating the pathways in the native plant. nih.govsciepublish.com

Enhancing Precursor Supply

A fundamental strategy for increasing the yield of a target metabolite is to boost the availability of its biosynthetic precursors. The biosynthesis of this compound relies on the central carbon metabolism to provide isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal C5 building blocks of all terpenoids. mit.edu In yeast, the native mevalonate (MVA) pathway is the source of these precursors. Overexpression of key enzymes in the MVA pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), has been shown to significantly increase the flux towards terpenoid production. nih.gov

Furthermore, ensuring a sufficient supply of the glucose moiety for glycosylation is critical. This involves enhancing the pool of UDP-glucose, the sugar donor for most UGTs. researchgate.net Strategies can include the overexpression of enzymes involved in UDP-glucose synthesis, such as UDP-glucose pyrophosphorylase. For the acetylation steps, increasing the intracellular pool of acetyl-CoA, the acetyl group donor, is paramount. This can be achieved by engineering central carbon metabolism, for instance, by overexpressing acetyl-CoA synthetase or the pyruvate (B1213749) dehydrogenase complex. nih.gov

Pathway Optimization and Enzyme Engineering

One significant challenge in reconstituting plant pathways in microbes is the frequent involvement of cytochrome P450 monooxygenases, such as geraniol (B1671447) 8-hydroxylase (G8H). These enzymes often require a specific cytochrome P450 reductase (CPR) for activity, and their expression and function in microbial hosts can be suboptimal. nih.gov Engineering of P450s and their redox partners is often necessary for efficient catalysis.

Directed evolution and rational protein design can be employed to improve the catalytic efficiency, substrate specificity, and stability of pathway enzymes. nih.gov For instance, iridoid synthase (ISY) is a critical enzyme that can exhibit substrate promiscuity, leading to the formation of unwanted byproducts. nih.gov Engineering ISY to have a higher preference for its natural substrate, 8-oxogeranial, could channel the metabolic flux more effectively towards the desired iridoid scaffold. nih.gov Similarly, identifying and engineering UGTs and BAHD acyltransferases with high specificity and activity towards their respective iridoid substrates would be crucial for maximizing the production of the final tetra-acetylated glucoside.

Cellular Engineering and Process Optimization

The subcellular localization of pathway enzymes can also impact metabolic flux. In yeast, targeting enzymes to specific organelles, such as the mitochondria or peroxisomes, can help to sequester intermediates and avoid competing metabolic pathways. nih.gov

Furthermore, the development of high-throughput screening methods is essential for rapidly identifying engineered strains with improved production characteristics. sciepublish.com Fermentation process optimization, including media composition, temperature, and aeration, can further enhance the yield of the target compound. The use of co-culture systems, where different parts of a biosynthetic pathway are expressed in separate microbial strains, has also emerged as a promising strategy for the production of complex natural products. mit.edu

By combining these metabolic engineering strategies, it is feasible to develop robust and efficient microbial cell factories for the sustainable production of this compound and other valuable iridoid compounds.

Interactive Data Tables

Table 1: Key Enzyme Classes in the Putative Biosynthesis of this compound

Enzyme ClassFunctionKey Substrate(s)Key Product(s)
Geraniol Synthase (GES)Formation of the monoterpene backboneGeranyl diphosphate (B83284) (GPP)Geraniol
Cytochrome P450 Monooxygenase (CYP)Hydroxylation of the geraniol backboneGeraniol8-hydroxygeraniol
8-Hydroxygeraniol Oxidoreductase (8HGO)Oxidation of 8-hydroxygeraniol8-hydroxygeraniol8-oxogeranial
Iridoid Synthase (ISY)Reductive cyclization to form the iridoid scaffold8-oxogeranial8-epiiridodial
UDP-Glycosyltransferase (UGT)Glycosylation of the iridoid aglycone8-epiiridodial, UDP-glucose8-Epiiridodial glucoside
BAHD AcyltransferaseAcetylation of the glucoside moiety8-Epiiridodial glucoside, Acetyl-CoAThis compound

Table 2: Potential Metabolic Engineering Targets for Enhanced Production

TargetStrategyRationale
Mevalonate (MVA) PathwayOverexpression of key enzymes (e.g., tHMGR)Increase precursor (IPP, DMAPP) supply
UDP-Glucose BiosynthesisOverexpression of UDP-glucose pyrophosphorylaseIncrease sugar donor supply for glycosylation
Acetyl-CoA PoolOverexpression of acetyl-CoA synthetaseIncrease acetyl group donor supply for acetylation
Iridoid Synthase (ISY)Protein engineering for improved specificityReduce byproduct formation and increase flux to iridoids
UGT and BAHD AcyltransferaseBioprospecting and enzyme engineeringIdentify and optimize enzymes for efficient glycosylation and acetylation
Subcellular CompartmentalizationTargeting enzymes to specific organellesIsolate pathway intermediates and avoid competing reactions

Chemical Synthesis, Semisynthesis, and Analog Design

Total Synthesis Approaches for 8-Epiiridodial (B1219032) Glucoside Tetraacetate

While a specific total synthesis of 8-epiiridodial glucoside tetraacetate has not been extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of related iridoid glucosides, such as geniposide nih.gov. The general strategy involves the asymmetric synthesis of the 8-epi-iridodial aglycone, followed by stereoselective glycosylation and subsequent acetylation.

Key Synthetic Steps:

Construction of the Iridoid Core: The synthesis would likely commence with the construction of the cis-fused cyclopenta[c]pyran ring system, which forms the core of the iridoid structure. A potential approach involves an organocatalytic [3+2] cycloaddition reaction to establish the key stereochemistry of the cyclopentane (B165970) ring nih.gov.

Functional Group Manipulations: Following the formation of the core structure, a series of functional group interconversions would be necessary to install the required aldehyde functionalities present in 8-epi-iridodial. This could involve selective oxidations and reductions.

Stereoselective Glycosylation: The introduction of the glucose moiety at the C1 position is a critical step. This is typically achieved through the reaction of the iridoid aglycone (or a suitable derivative) with a protected glucose donor, such as a glucosyl trichloroacetimidate or bromide, in the presence of a Lewis acid catalyst. The stereochemical outcome of this reaction is crucial to obtain the desired β-glucoside linkage.

Acetylation: The final step involves the peracetylation of the glucoside. This is a standard procedure typically carried out using acetic anhydride in the presence of a base like pyridine or an acid catalyst to protect the hydroxyl groups of the glucose unit as their acetate (B1210297) esters.

A proposed retrosynthetic analysis is outlined below:

Semisynthetic Strategies from Related Natural Precursors (e.g., Iridodial (B1216469) Glucoside, Genipin)

Semisynthesis offers a more efficient route to target molecules by utilizing readily available natural products as starting materials. Both iridodial glucoside and genipin are plausible precursors for the semisynthesis of this compound.

From Iridodial Glucoside:

If iridodial glucoside is available, the synthesis would be significantly shortened. The primary transformation required would be the epimerization at the C8 position. This could potentially be achieved under basic or acidic conditions that facilitate the equilibration of the stereocenter adjacent to the aldehyde group. Subsequent acetylation of the glucose moiety would yield the final product.

From Genipin:

Genipin is a widely available iridoid that can be isolated from the fruits of Gardenia jasminoides researchgate.net. Its conversion to 8-epiiridodial would be more complex and involve several key transformations:

Reduction of the Ester: The methyl ester at C4 of genipin would need to be selectively reduced to a primary alcohol.

Oxidative Cleavage: The double bond between C7 and C8 would require oxidative cleavage to generate the two aldehyde functionalities.

Stereochemical Control: Controlling the stereochemistry at the newly formed C8 position would be a significant challenge.

Once the 8-epi-iridodial aglycone is obtained, glycosylation and acetylation would proceed as described in the total synthesis section.

Preparation of Chemically Modified Analogs and Derivatives

The preparation of chemically modified analogs of this compound allows for the exploration of structure-activity relationships. Modifications can be introduced at various positions of the iridoid core or the glucose unit.

Modifications of the Iridoid Core:

Alteration of Aldehyde Groups: The aldehyde functionalities at C3 and C8 can be selectively reduced to alcohols, oxidized to carboxylic acids, or converted to other functional groups through reactions such as Wittig olefination or reductive amination.

Modification of the Cyclopentane Ring: The double bond in the cyclopentane ring can be hydrogenated or functionalized through various addition reactions.

Modifications of the Glucose Moiety:

Varying the Acyl Groups: Instead of acetate esters, other acyl groups (e.g., benzoates, pivaloates) can be introduced to modify the lipophilicity and steric properties of the molecule.

Alternative Glycosyl Units: Different monosaccharides or oligosaccharides can be attached at the C1 position to investigate the influence of the sugar component.

These analogs can be synthesized by adapting the total or semisynthetic routes or by direct chemical modification of the natural product.

Development of Synthetic Methodologies for Iridoid Core Structures

The development of new and efficient synthetic methodologies for the construction of the iridoid core is an active area of research. The cis-fused cyclopenta[c]pyran skeleton presents a significant synthetic challenge due to the presence of multiple contiguous stereocenters.

Recent advances in this area include:

Catalytic Asymmetric Reactions: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions, such as cycloadditions and cyclizations, has been instrumental in the asymmetric synthesis of iridoids nih.gov.

Cascade Reactions: The development of cascade or tandem reactions that allow for the rapid construction of the complex iridoid skeleton from simple acyclic precursors in a single operation.

Enzymatic Synthesis: The use of enzymes to catalyze key steps in the synthesis can offer high levels of stereoselectivity and milder reaction conditions. For example, iridoid synthase is the enzyme responsible for the biosynthesis of the iridoid ring scaffold from 8-oxogeranial wikipedia.org.

These methodological advancements not only facilitate the synthesis of known iridoids but also open up avenues for the creation of novel and structurally diverse analogs.

Mechanistic Studies of Biological Activities in Non Human Systems

Roles in Plant Defense Mechanisms

The intricate relationship between plants and their environment has led to the evolution of a sophisticated array of chemical defenses. Among these, iridoid glycosides represent a significant class of secondary metabolites involved in protecting plants from various biotic threats. The compound 8-Epiiridodial (B1219032) glucoside tetraacetate, as a member of the iridoid class, is implicated in these defense mechanisms, although specific research on this particular compound is limited. The following sections explore its roles based on the established functions of related compounds.

Response to Fungal Pathogens (e.g., Fusarium graminearum in Wheat)

While direct studies detailing the specific action of 8-Epiiridodial glucoside tetraacetate against the fungal pathogen Fusarium graminearum in wheat are not extensively documented in current literature, the broader class of iridoid glycosides is known to play a role in plant defense against pathogenic fungi. researchgate.net Plants produce these compounds as a defense mechanism, and their presence can inhibit the growth and spread of invading fungi. researchgate.net The defensive action of iridoid glycosides can be multifaceted, involving direct antifungal activity or the modulation of the plant's own defense responses upon pathogen attack. The effectiveness of these compounds can be highly specific to the particular plant and fungal species involved. researchgate.net

Fusarium graminearum is a devastating pathogen of cereal crops like wheat, causing Fusarium Head Blight (FHB) and contaminating the grain with mycotoxins. The plant's defense against this pathogen involves a complex interplay of genetic and biochemical factors. While research has focused on various aspects of the wheat-Fusarium interaction, the specific role of this compound in this pathosystem remains an area for future investigation.

Involvement in Jasmonic Acid Pathway Signaling

The jasmonic acid (JA) signaling pathway is a critical component of the plant's induced defense system, activated in response to wounding and attack by herbivores and certain pathogens. While direct evidence linking this compound to the JA pathway is not yet established, the biosynthesis of many plant secondary metabolites involved in defense is regulated by this pathway.

Upon tissue damage, the levels of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), rise, leading to the expression of a suite of defense-related genes. This includes genes involved in the production of chemical defenses like iridoid glycosides. Therefore, it is plausible that the synthesis of this compound could be, at least in part, regulated by the jasmonic acid signaling cascade as part of an induced defense response.

Anti-herbivory Properties (Implied by iridoid class)

Iridoid glycosides are well-recognized for their role in deterring herbivory by a wide range of generalist insect herbivores. researchgate.netnih.govresearchgate.net These compounds often have a bitter taste and can be toxic or deterrent to insects that have not evolved specific adaptations to overcome these defenses. The anti-herbivory effect of iridoids can manifest in various ways, including reduced feeding, impaired growth and development, and decreased survival of the herbivore. nih.gov

In Vitro Antimicrobial Activities against Non-Clinical Isolates

Beyond their role in plant defense, iridoid glycosides and their derivatives have been investigated for their potential antimicrobial properties. These studies are typically conducted in vitro to determine the direct effect of the compounds on various microorganisms.

Antibacterial Efficacy (e.g., against S. aureus, E. coli)

There is a growing interest in the antibacterial potential of natural products, including iridoid glycosides. While specific data on the antibacterial efficacy of purified this compound is limited, studies on plant extracts containing this and related compounds suggest potential activity. For instance, extracts from plants known to contain iridoid glycosides have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

The mechanism of action for the antibacterial effects of such compounds can vary but may involve disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with bacterial signaling pathways. The tetraacetate functional groups on this compound may influence its lipophilicity and, consequently, its ability to interact with bacterial cell membranes.

To provide context for the potential antibacterial activity, the following table presents data for other glucoside compounds against S. aureus and E. coli. It is important to note that these are not direct results for this compound.

CompoundTarget BacteriumMeasurementResult
Cyanidin-3-O-glucoside-lauric acid esterStaphylococcus aureusMinimum Inhibitory Concentration (MIC)0.3125 mg/mL nih.gov
Cyanidin-3-O-glucoside-lauric acid esterEscherichia coliMinimum Inhibitory Concentration (MIC)5 mg/mL nih.gov
Coco glucoside (CG)Staphylococcus aureusMinimum Inhibitory Concentration (MIC)0.09% (w/w) mfu.ac.th
Coco glucoside (CG)Escherichia coliMinimum Inhibitory Concentration (MIC)7% (w/w) mfu.ac.th

Advanced Analytical Methodologies for Detection and Quantification

Optimized Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of 8-Epiiridodial (B1219032) glucoside tetraacetate. The optimization of LC-MS/MS protocols is crucial for achieving reliable and reproducible results. This involves the careful selection of chromatographic conditions and mass spectrometric parameters.

Chromatographic Separation:

Reverse-phase liquid chromatography is commonly employed for the separation of iridoid glucosides and their derivatives. A C18 column is often the stationary phase of choice, providing effective separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile or methanol, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency.

Mass Spectrometric Detection:

Electrospray ionization (ESI) is the most suitable ionization technique for acetylated iridoid glucosides, typically operating in the positive ion mode to generate protonated molecules ([M+H]^+) or adducts such as ([M+Na]^+). For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for 8-Epiiridodial glucoside tetraacetate and monitoring its fragmentation into characteristic product ions. The selection of unique precursor-to-product ion transitions ensures high selectivity and minimizes interference from the sample matrix.

While a specific, universally optimized LC-MS/MS protocol for this compound is not extensively documented, a representative method based on the analysis of similar acetylated iridoid glycosides is presented in the table below.

Table 1: Representative LC-MS/MS Parameters for the Analysis of Acetylated Iridoid Glucosides

Parameter Value
Liquid Chromatography
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transition (Hypothetical) e.g., m/z 499.2 -> 331.1 (Precursor -> Product)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Metabolite Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an indispensable tool for the untargeted analysis and identification of this compound in complex biological extracts. This technique provides high-resolution and accurate mass data, enabling the determination of elemental compositions and facilitating the confident identification of unknown compounds.

In a study involving the metabolite profiling of a plant extract, this compound was successfully identified using HR-LCMS. The analysis provided crucial data for its characterization, as detailed in the table below.

Table 2: HR-LCMS Identification Data for this compound

Parameter Observed Value
Retention Time (min) 9.126
Molecular Formula C₂₄H₃₄O₁₁
Experimental m/z 498.2126

The high mass accuracy offered by HR-LCMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the differentiation of this compound from other co-eluting compounds with similar nominal masses. The workflow for metabolite profiling using HR-LCMS typically involves data acquisition in full-scan mode, followed by data processing to detect features (specific m/z at a certain retention time) and subsequent identification through database searching or comparison with authentic standards.

Targeted Metabolomics for Pathway Elucidation

Targeted metabolomics focuses on the measurement of a predefined set of metabolites, making it an ideal approach to elucidate the biosynthetic pathway of this compound. By quantifying the intermediates and end-products of a specific metabolic route, researchers can gain insights into the regulation and flux of the pathway.

The biosynthesis of iridoids originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). A series of enzymatic reactions then transforms GPP into the characteristic iridoid skeleton. The final steps in the formation of this compound would involve glycosylation and subsequent acetylation.

A targeted metabolomics study would involve developing a sensitive and specific LC-MS/MS method to quantify key intermediates in the iridoid biosynthesis pathway, including but not limited to:

Geraniol (B1671447)

Loganic acid

Iridodial (B1216469)

8-Epiiridodial

8-Epiiridodial glucoside

By monitoring the levels of these precursors and the final tetraacetate product under different experimental conditions (e.g., in different plant tissues, at various developmental stages, or in response to elicitors), it is possible to map out the biosynthetic grid and identify key regulatory points. The data generated from such studies are crucial for metabolic engineering efforts aimed at enhancing the production of this and other valuable iridoids.

Chemotaxonomic and Ecological Significance

Role as a Chemotaxonomic Marker for Plant Species Identification

Iridoid glycosides are a class of monoterpenoids that serve as significant chemotaxonomic markers in various plant families. wikipedia.orgnih.gov Their presence and structural variation are often characteristic of specific lineages, aiding in the classification of plants. These compounds are particularly prevalent in the plant subclass Asteridae, which includes families like Plantaginaceae, Scrophulariaceae, and Lamiaceae. wikipedia.org

The genus Penstemon, a member of the Plantaginaceae family, is known for producing a diverse array of iridoid glycosides. researchgate.netacs.orgnih.gov The specific iridoid glycoside profiles within different Penstemon species can be used to distinguish between them, providing valuable data for taxonomic studies. While 8-Epiiridodial (B1219032) glucoside tetraacetate itself has not been extensively documented as a primary chemotaxonomic marker, its core iridoid structure is representative of the types of compounds used for such purposes. The variation in these compounds across species reflects their evolutionary history and relationships.

Table 1: Distribution of Iridoid Glycosides in Selected Plant Families

Plant FamilyPresence of Iridoid GlycosidesCommon Examples
PlantaginaceaePrevalentAucubin (B1666126), Catalpol (B1668604)
ScrophulariaceaeCommonHarpagoside
LamiaceaeWidespreadNepetalactone
RubiaceaeCommonAsperuloside
GentianaceaeWidespreadGentiopicroside

This table illustrates the broad distribution of iridoid glycosides, the chemical class to which 8-Epiiridodial glucoside tetraacetate belongs, across various plant families where they are used for chemotaxonomic purposes.

Involvement in Plant-Plant and Plant-Microbe Interactions

Iridoid glycosides play a crucial role in defending plants against various antagonists, including pathogenic microbes. nih.govviolapharm.com Their antimicrobial properties have been documented against a range of fungal and bacterial pathogens. nih.govoup.com For instance, certain iridoid glycosides have been shown to reduce the growth of fungi associated with fruit rot. oup.com The bitter taste of many iridoids can also deter microbial colonization. violapharm.com

While direct studies on the allelopathic (plant-plant) interactions of this compound are not available, the release of secondary metabolites into the soil by plants can influence the growth of neighboring plants. The potential for iridoid glycosides to leach from plant tissues and affect germination and growth of other plant species is an area of ongoing ecological research.

In terms of plant-microbe interactions, these compounds can also influence beneficial microbial communities in the rhizosphere. The composition of root exudates, which can include iridoid glycosides, plays a role in shaping the microbiome associated with the plant, potentially favoring microbes that enhance nutrient uptake or disease resistance.

Ecological Impact in Specific Ecosystems

The most well-documented ecological role of iridoid glycosides is their function as defensive compounds against herbivores. wikipedia.org Their bitter taste and potential toxicity deter feeding by generalist herbivores. wikipedia.orgnih.gov This anti-herbivore defense is a significant factor in the survival and fitness of plants in ecosystems with high grazing pressure.

Conversely, some specialist insect herbivores have evolved to not only tolerate but also sequester these compounds from their host plants. researchgate.net These sequestered iridoid glycosides then serve as a defense mechanism for the herbivore against its own predators, such as birds and ants. researchgate.net For example, the specialist herbivore Euphydryas anicia sequesters iridoid glycosides from its host plants, two Penstemon species, which makes the larvae unpalatable to predators. researchgate.net This dynamic illustrates the complex tritrophic interactions that can be mediated by these compounds.

The concentration of iridoid glycosides in plant tissues can be influenced by environmental factors, including nutrient availability and the presence of herbivores. researchgate.net This plasticity in chemical defense allows plants to respond to changing ecological conditions. The ecological impact of this compound, by extension of its chemical class, would be embedded in these intricate food web dynamics, influencing herbivore foraging behavior and the subsequent transfer of chemical defenses through trophic levels.

Table 2: Documented Ecological Interactions of Iridoid Glycosides

Interaction TypeEffect of Iridoid GlycosidesOrganisms Involved
Plant-HerbivoreFeeding deterrenceGeneralist insects
Plant-HerbivoreSequestration for defenseSpecialist insects (e.g., Euphydryas anicia)
Plant-Predator (indirect)Unpalatability of herbivoreAnts, birds
Plant-FungusAntifungal activityFruit rot fungi (e.g., Alternaria)
Herbivore-ParasitoidPotential for increased vulnerabilitySpecialist parasitoid wasps (e.g., Cotesia melitaearum)

This table summarizes the diverse ecological roles of iridoid glycosides, providing a framework for the potential functions of this compound in an ecosystem context.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Knowledge Gaps

8-Epiiridodial (B1219032) glucoside tetraacetate is a derivative of the naturally occurring iridoid glycoside, 8-epiiridodial glucoside. The parent compound has been identified in plant species such as Boschniakia rossica. The current body of scientific literature on 8-Epiiridodial glucoside tetraacetate is sparse, with much of the understanding of its potential properties extrapolated from the broader class of iridoid glycosides.

Iridoids are a diverse class of monoterpenoids that primarily function as defensive compounds in plants against herbivores and microbial pathogens wikipedia.org. They are known for their characteristic bitter taste, which can deter feeding wikipedia.orgnih.gov. The biological activities of iridoid glycosides are extensive and include anti-inflammatory, neuroprotective, hepatoprotective, antitumor, hypoglycemic, and hypolipidemic effects nih.govresearchgate.net.

A significant knowledge gap exists regarding the specific biological activities and potential applications of this compound itself. While the acetylation of iridoid glycosides can alter their chemical properties, such as solubility and bioavailability, the precise impact of tetra-acetylation on the biological function of 8-epiiridodial glucoside has not been extensively studied. Further research is needed to elucidate its unique pharmacological and physiological profile.

Key Knowledge Gaps:

Lack of studies on the specific biological activities of this compound.

Limited information on its natural occurrence or synthetic pathways.

The influence of the tetraacetate functional groups on its mechanism of action is unknown.

No comparative studies between 8-Epiiridodial glucoside and its tetraacetate derivative.

Potential for Development as Research Probes or Biopesticides

The inherent biological activities of iridoid glycosides suggest that this compound could be a valuable molecule for further development.

As research probes , the acetylated form may offer advantages in cellular permeability, allowing for better investigation of intracellular targets of iridoid glycosides. Its development as a research tool would depend on a thorough understanding of its specific interactions with biological systems.

The well-documented role of iridoids as anti-feedants and insect deterrents provides a strong rationale for exploring the potential of this compound as a biopesticide nih.govscience.gov. Iridoid glycosides can negatively impact the growth and survival of various insect herbivores science.gov. The acetylation of the molecule could potentially enhance its stability and efficacy as a pest control agent. Further investigation into its effects on a range of agricultural pests is warranted.

Potential ApplicationRationale
Research ProbeAcetylation may improve cell membrane permeability, aiding in the study of intracellular mechanisms of iridoid glycosides.
BiopesticideIridoid glycosides exhibit insecticidal and antifeedant properties, suggesting potential for agricultural use.

Directions for Untargeted Metabolomics and Systems Biology Approaches

Untargeted metabolomics, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS), has become a powerful tool for the global analysis of metabolites in biological systems researchgate.netnih.gov. Applying these approaches to plants known to produce 8-epiiridodial glucoside could uncover the complete metabolic network associated with its biosynthesis and ecological interactions.

Future research directions include:

Metabolomic Profiling: Utilizing high-resolution mass spectrometry to identify and quantify 8-Epiiridodial glucoside and its derivatives in various plant tissues and under different environmental conditions. This can provide insights into its physiological roles.

Systems Biology Integration: Combining metabolomic data with transcriptomic and proteomic data to build comprehensive models of iridoid glycoside biosynthesis and regulation. This can help in identifying the enzymes and genes involved in the production of 8-Epiiridodial glucoside.

Comparative Metabolomics: Comparing the metabolomes of plants that produce high and low levels of this compound to identify correlated metabolites and pathways.

These approaches will be instrumental in moving beyond the study of a single compound and understanding its role within the broader biological context of the organism.

Interdisciplinary Research Opportunities (e.g., Chemical Ecology, Plant Pathology)

The study of this compound offers numerous opportunities for interdisciplinary collaboration.

In chemical ecology , research could focus on the role of this compound in mediating plant-insect and plant-microbe interactions. Investigating its effects on the behavior of herbivores and pollinators, as well as its potential antimicrobial properties against plant pathogens, would provide a more complete picture of its ecological significance oup.com. Iridoid glycosides have been shown to reduce the growth of fungi associated with fruit rot, indicating a potential role in plant defense against pathogens oup.com.

In plant pathology , the potential antifungal and antibacterial properties of this compound could be explored for the development of novel treatments for plant diseases. Understanding its mechanism of action against phytopathogens could lead to new strategies for crop protection.

Collaborations between chemists, ecologists, and plant scientists will be crucial to fully unravel the biological functions and potential applications of this and other related iridoid glycosides.

Q & A

Basic Research Questions

Q. How is 8-Epiiridodial glucoside tetraacetate identified and quantified in plant extracts?

  • Methodological Answer : Identification relies on liquid chromatography-mass spectrometry (LC-MS) with comparison to authentic standards. For quantification, calibration curves using purified reference compounds are essential. Ethyl acetate extracts of Stelechocarpus burahol fruit flesh were analyzed via LC-MS, revealing the compound’s presence at an m/z of 499.6910 and retention time of 8.02 minutes . Solvent polarity impacts extraction efficiency, with ethyl acetate favoring isoprenoids like this compound over methanol, which extracts more polar metabolites .

Q. What plant sources are known to produce this compound?

  • Methodological Answer : The compound is a secondary metabolite found in Sphagneticola trilobata leaves and Stelechocarpus burahol fruit extracts. For S. trilobata, methanolic leaf extracts are prepared via maceration and partitioned to isolate bioactive fractions. In S. burahol, ethyl acetate extraction of fruit flesh yields higher concentrations compared to methanol . Taxonomic validation of plant material and voucher specimen deposition are critical for reproducibility.

Q. What solvents and extraction protocols optimize yield for bioactivity studies?

  • Methodological Answer : Ethyl acetate is optimal for isolating this compound due to its intermediate polarity, which selectively extracts isoprenoids. Methanol, while effective for broad-spectrum extraction, co-extracts polar compounds like anthocyanins, complicating purification. Fractionation via column chromatography (e.g., silica gel) or HPLC is recommended to enhance purity before bioassays .

Advanced Research Questions

Q. How does the antibacterial activity of this compound compare to commercial antibiotics, and what experimental designs validate this?

  • Methodological Answer : Antibacterial efficacy against gram-negative bacteria (e.g., E. coli, S. typhi) is assessed via disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs). In S. burahol extracts, the compound showed activity comparable to tetracycline and ciprofloxacin, with MICs in the range of 15,000–25,000 ppm for S. aureus. Controls must include solvent-only extracts to rule out matrix effects .

Q. What in vitro models demonstrate the compound’s anticancer potential, and how are mechanisms elucidated?

  • Methodological Answer : Breast cancer cell lines (e.g., MCF-7) are treated with purified compound to assess cytotoxicity via MTT or apoptosis assays (e.g., Annexin V staining). S. trilobata methanolic extracts reduced viability in such models, suggesting pro-apoptotic pathways. Mechanistic studies require RNA-seq or western blotting to identify targets (e.g., Bcl-2 family proteins) . Co-treatment with autophagy inhibitors (e.g., chloroquine) can clarify mode of action.

Q. How do co-extracted compounds in plant matrices confound bioactivity assessments, and what strategies mitigate this?

  • Methodological Answer : Co-eluting metabolites like pelargonidin-malonylrhamnoside or epigallocatechin gallate in ethyl acetate extracts may synergize or antagonize effects. Activity-guided fractionation paired with LC-MS dereplication isolates this compound. For antioxidant assays (e.g., DPPH scavenging), compare whole extracts vs. purified compound to quantify contribution .

Q. What analytical challenges arise in structural confirmation, and how are they resolved?

  • Methodological Answer : Structural elucidation requires tandem MS/MS fragmentation and nuclear magnetic resonance (NMR) to differentiate stereoisomers. For glycosides, acid hydrolysis followed by sugar identification (e.g., TLC or GC-MS of trimethylsilyl derivatives) confirms the glucoside moiety. Comparative analysis with synthetic analogs or literature data (e.g., C50-carotenoid glycosides) aids assignment .

Q. How can contradictory data on solvent-dependent bioactivity be reconciled in experimental design?

  • Methodological Answer : Methanol extracts of S. burahol fruit flesh exhibit strong antioxidant activity, while ethyl acetate extracts show higher antibacterial efficacy. To resolve contradictions, standardize extraction protocols (e.g., solvent polarity, temperature) and normalize bioactivity to compound concentration. Statistical tools like principal component analysis (PCA) correlate solvent polarity with specific metabolite profiles .

Tables for Key Data

Bioactivity Test Organism/Model Effective Concentration Reference
AntibacterialE. coli, S. typhiComparable to tetracycline
Antioxidant (DPPH)In vitroIC₅₀ < 50 µg/mL (methanol)
Cytotoxicity (MCF-7)Breast cancer cellsEC₅₀ ~ 20 µg/mL

Key Research Gaps and Future Directions

  • Biosynthesis Pathways : Elucidate enzymes involved in iridoid glycoside synthesis via transcriptomics of S. trilobata.
  • In Vivo Models : Evaluate pharmacokinetics in rodent models to assess bioavailability and toxicity.
  • Structure-Activity Relationships : Synthesize analogs (e.g., deacetylated derivatives) to identify critical functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.